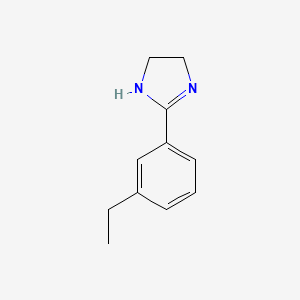
2-(3-Ethylphenyl)-4,5-dihydro-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Ethylphenyl)-4,5-dihydro-1H-imidazole is a chemical compound belonging to the class of imidazoles, which are characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions
Métodos De Preparación
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved scalability. The use of advanced purification techniques such as column chromatography ensures the production of high-purity 2-(3-Ethylphenyl)-4,5-dihydro-1H-imidazole.
Análisis De Reacciones Químicas
Types of Reactions: 2-(3-Ethylphenyl)-4,5-dihydro-1H-imidazole can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding imidazole derivatives with higher oxidation states.
Reduction: Reduction reactions can produce reduced forms of the compound, which may exhibit different chemical and physical properties.
Aplicaciones Científicas De Investigación
2-(3-Ethylphenyl)-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used as a probe in biological studies to understand the behavior of imidazole derivatives in biological systems.
Medicine: It has potential therapeutic applications, including the development of new drugs targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-(3-Ethylphenyl)-4,5-dihydro-1H-imidazole exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparación Con Compuestos Similares
2-(3-Ethylphenyl)-4,5-dihydro-1H-imidazole is unique compared to other similar compounds due to its specific structural features and reactivity. Some similar compounds include:
Imidazole: The parent compound with a simpler structure.
Benzimidazole: A compound with a fused benzene ring.
Indole: A compound with a fused pyrrole ring.
These compounds share similarities in their imidazole core but differ in their substituents and overall structure, leading to different chemical and biological properties.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Fórmula molecular |
C11H14N2 |
|---|---|
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
2-(3-ethylphenyl)-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C11H14N2/c1-2-9-4-3-5-10(8-9)11-12-6-7-13-11/h3-5,8H,2,6-7H2,1H3,(H,12,13) |
Clave InChI |
JUUWAXUXFFJAPL-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC=C1)C2=NCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















